molecular formula C15H15ClN2O B1385839 N-Benzyl-2-chloro-N-ethylnicotinamide CAS No. 1039844-82-0

N-Benzyl-2-chloro-N-ethylnicotinamide

Cat. No.: B1385839
CAS No.: 1039844-82-0
M. Wt: 274.74 g/mol
InChI Key: ATTSXMRXCFWYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-chloro-N-ethylnicotinamide is a chemical compound of interest in pharmaceutical and organic chemistry research. It belongs to the class of nicotinamide derivatives, which are recognized for their broad utility in medicinal chemistry and drug discovery . The compound features a chloronicotinamide core, a structure present in other research chemicals such as N-Benzyl-2-chloro-N-(2-hydroxyethyl)nicotinamide . This core structure is often investigated for its potential as a building block in the synthesis of more complex molecules. Researchers value these derivatives for exploring structure-activity relationships (SAR), particularly in the development of enzyme inhibitors . The structural motif of substituted nicotinamides is frequently explored for a range of biological activities, and this compound may serve as a key intermediate in related synthetic pathways . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

N-benzyl-2-chloro-N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-2-18(11-12-7-4-3-5-8-12)15(19)13-9-6-10-17-14(13)16/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTSXMRXCFWYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-N-ethylnicotinamide typically involves the reaction of 2-chloronicotinic acid with benzylamine and ethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-N-ethylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

N-Benzyl-2-chloro-N-ethylnicotinamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to yield different derivatives.

Biological Research

This compound is being investigated for potential biological activities, including:

  • Antimicrobial Properties: Studies have indicated that derivatives of nicotinamide exhibit significant antimicrobial activity.
  • Anticancer Effects: Preliminary research suggests that this compound may inhibit cancer cell growth through specific molecular interactions.

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound in treating diseases where nicotinamide derivatives have shown efficacy. Its mechanism of action may involve modulating enzyme activity or interfering with cellular pathways relevant to disease progression.

Industrial Uses

In the industrial sector, this compound is utilized in developing specialty chemicals and materials. Its role as a precursor in synthesizing other compounds makes it valuable for producing pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound could reduce proliferation rates of specific cancer cell lines. Further research is needed to elucidate its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-N-ethylnicotinamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Differences

The nicotinamide group in N-Benzyl-2-chloro-N-ethylnicotinamide differentiates it from other chloroacetamide derivatives. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight Reference
This compound C₁₆H₁₆ClN₂O₂ Nicotinamide core, chloro, benzyl, ethyl 309.76 g/mol -
N-Benzyl-2-chloroacetamide C₉H₁₀ClNO Simple chloroacetamide, benzyl group 183.64 g/mol
N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide C₁₈H₁₉ClN₂O₂ Dual benzyl groups, chloroacetamide, amine linker 330.81 g/mol
N-Benzyl-2-(3-chloro-4-hydroxyphenylacetamide) C₁₅H₁₄ClNO₂ Phenolic chloro substituent 275.72 g/mol
N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide C₁₁H₁₄ClNO₂ Hydroxyethyl group instead of ethyl 227.69 g/mol

Key Observations :

  • The ethyl group in the target compound may improve lipophilicity relative to the hydroxyethyl variant in C₁₁H₁₄ClNO₂, which could increase solubility in polar solvents .
  • Dual benzyl groups in C₁₈H₁₉ClN₂O₂ may sterically hinder interactions, reducing bioavailability compared to the target compound.

Reactivity Trends :

  • The chloroacetamide group in all compounds is susceptible to nucleophilic attack, enabling further functionalization (e.g., substitution with thiols or amines) .
  • The nicotinamide core may undergo redox reactions due to the pyridine ring, a feature absent in non-heterocyclic analogues .

Bioactivity Insights

  • N-Benzyl-2-(3-chloro-4-hydroxyphenylacetamide) : Demonstrated biological activity in studies targeting halogenated natural product analogues, possibly as antimicrobial or cytotoxic agents .

Biological Activity

N-Benzyl-2-chloro-N-ethylnicotinamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a specific substitution pattern that influences its chemical and biological properties. The presence of a benzyl group and a chlorine atom in the structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.

Microorganism Inhibition Concentration (µM)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12Caspase activation
HT-29 (Colon Cancer)15Caspase activation

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or interfere with cellular pathways critical for microbial growth and cancer cell survival. Further research is needed to elucidate the precise molecular interactions.

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates : A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, suggesting potential for therapeutic applications in treating infections caused by resistant strains.
  • Cancer Cell Line Studies : In a controlled laboratory setting, this compound was administered to various cancer cell lines. The compound demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, highlighting its potential as a targeted anticancer agent.

Q & A

Q. What synthetic methodologies are effective for synthesizing N-Benzyl-2-chloro-N-ethylnicotinamide?

To synthesize N-Benzyl-2-chloro-N-ethylnicotinamide, common approaches involve coupling reactions using nicotinamide derivatives and halogenated intermediates. For example:

  • Acylation of amines : React 2-chloronicotinic acid derivatives with N-benzyl-N-ethylamine in the presence of coupling agents like EDCI/HOBt or acyl chlorides (e.g., methyl 3-(chlorocarbonyl)propanoate) under inert conditions .
  • Hydrogenation : Use Pd/C under H₂ to reduce intermediates, as demonstrated in analogous nicotinamide syntheses .
  • Optimization : Adjust reaction time (1–18 hours) and solvents (e.g., CH₂Cl₂ or MeOH) based on intermediate stability .

Q. How can researchers confirm the molecular structure of this compound?

X-ray crystallography is the gold standard for structural confirmation:

  • Data collection : Use single crystals grown via slow evaporation. Monoclinic systems (e.g., space group P2₁) are common for similar nicotinamide derivatives .
  • Refinement : Employ SHELXL for small-molecule refinement, ensuring low R factors (<0.05) and high data-to-parameter ratios (>10:1) .
  • Validation : Compare bond lengths (e.g., C–C ≈ 1.50 Å) and angles with analogous structures in the Cambridge Structural Database .

Q. What analytical techniques ensure purity and identity during synthesis?

  • Chromatography : Use silica gel column chromatography (eluting with chloroform or acetone) for purification .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm) .
    • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ≈ 275 for C₁₅H₁₄ClNO₂ analogs) .
  • TLC : Monitor reaction progress with UV-active spots .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Modification sites : Vary the benzyl group (e.g., electron-withdrawing substituents) or chloro position to assess bioactivity .
  • Biological assays : Test analogs against target proteins (e.g., enzymes or receptors) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities, referencing PubChem-derived SMILES notations for ligand preparation .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Data reconciliation : Compare NMR shifts with density functional theory (DFT)-calculated spectra (e.g., using Gaussian 16) .
  • Crystallographic refinement : Re-analyze twinned or low-resolution datasets using SHELXL’s TWIN/BASF commands .
  • Cross-validation : Employ complementary techniques like IR spectroscopy or elemental analysis to confirm functional groups and stoichiometry .

Q. What computational strategies predict intermolecular interactions in crystallographic packing?

  • Hirshfeld surface analysis : Map close contacts (e.g., C–H⋯O or π-π interactions) using CrystalExplorer .
  • Packing energy calculations : Use PIXEL (in CLP software) to quantify contributions from dispersion forces in monoclinic systems .
  • Comparative studies : Analyze analogs (e.g., 2-chloro-4-methylphenoxy derivatives) to identify packing trends influenced by substituents .

Q. How do reaction conditions influence stereochemical outcomes?

  • Catalyst selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in nicotinamide derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, reducing racemization .
  • Temperature control : Lower temperatures (0–25°C) minimize epimerization in sensitive intermediates .

Methodological Notes

  • Avoid commercial sources : Prioritize synthesis protocols over purchasing (e.g., Kanto Reagents’ catalogs are excluded per guidelines) .
  • Data transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and cite SHELX programs appropriately .
  • Ethical compliance : Adhere to safety protocols (e.g., S24/25 for skin/eye protection) when handling halogenated intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-2-chloro-N-ethylnicotinamide
Reactant of Route 2
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N-Benzyl-2-chloro-N-ethylnicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.